

2-Chloro-5-methylpyridin-3-ol molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-5-methylpyridin-3-ol

Cat. No.: B1415055

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An In-depth Technical Guide to **2-Chloro-5-methylpyridin-3-ol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-5-methylpyridin-3-ol**, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific literature and safety protocols.

Core Chemical Identity

2-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative. Its unique structure, featuring a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring, makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Core Properties

Identifier	Value	Source
IUPAC Name	2-Chloro-5-methylpyridin-3-ol	N/A
CAS Number	910649-59-1	
Molecular Formula	C ₆ H ₆ ClNO	
Molecular Weight	143.57 g/mol	[1]
InChI Key	XEDIIPSWUBXIAY- UHFFFAOYSA-N	
Canonical SMILES	Cc1cnc(Cl)c(O)c1	

Physicochemical Characteristics

The physical and chemical properties of **2-Chloro-5-methylpyridin-3-ol** dictate its handling, storage, and reactivity in experimental settings.

Table 2: Physicochemical Data

Property	Value	Notes	Source
Physical Form	Liquid or Solid	Can be found in either form depending on purity and conditions.	
Storage Temperature	4°C, stored under nitrogen	Recommended for maintaining stability.	
Purity	Typically ≥98%	Commercially available in high purity grades.	

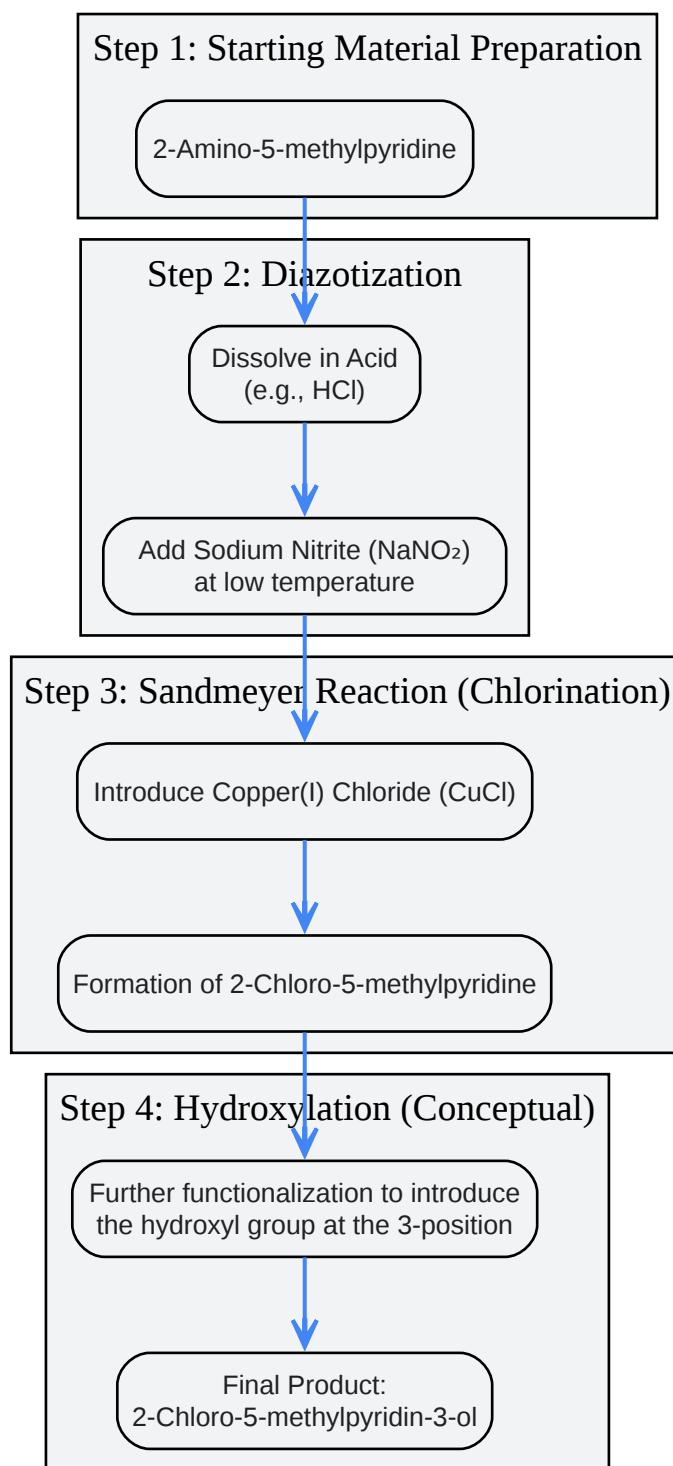
Synthesis and Production

The synthesis of chloro-methyl-pyridines often involves multi-step processes starting from more common pyridine derivatives. A general approach for the synthesis of a related compound, 2-

chloro-5-methylpyridine, starts from 2-amino-5-methylpyridine.[\[2\]](#) This can then be further functionalized to produce **2-Chloro-5-methylpyridin-3-ol**.

A plausible synthetic pathway could involve the diazotization of an aminopyridine precursor followed by hydroxylation and chlorination, or vice-versa. The specific regiochemistry is directed by the activating and deactivating effects of the substituents on the pyridine ring.

Below is a conceptual workflow for the synthesis of a substituted pyridine, illustrating the general steps involved in such chemical transformations.

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Caption: Conceptual Synthesis Workflow for **2-Chloro-5-methylpyridin-3-ol**.

Applications in Research and Drug Development

2-Chloro-5-methylpyridin-3-ol and its derivatives are significant intermediates in the synthesis of a variety of bioactive molecules.

- Pharmaceutical Synthesis: It serves as a precursor for creating more complex molecules with potential therapeutic applications, including those targeting the central nervous system. [3] The pyridine scaffold is a common feature in many approved drugs.
- Agrochemical Development: Substituted pyridines are crucial in the development of pesticides and herbicides.[4] For instance, the related compound 2-chloro-5-chloromethylpyridine is a key raw material for neonicotinoid insecticides like imidacloprid and acetamiprid.[5]
- Antibacterial and Antifungal Agents: This compound is utilized in the development of new compounds with potential antibacterial and antifungal properties.[3]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **2-Chloro-5-methylpyridin-3-ol**.

Table 3: Hazard Identification and Safety Precautions

Hazard Category	GHS Classification	Precautionary Statements	Source
Acute Toxicity	Acute Tox. 4 Oral (H302)	P264, P270, P301+P312, P330, P501	[6]
Eye Damage	Eye Dam. 1 (H318)	P280, P305+P351+P338, P310	
Aquatic Hazard	Aquatic Chronic 2 (H411)	P273, P391, P501	

Personal Protective Equipment (PPE) and Handling:

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
- Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[7][8]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7]
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[6][9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7]

Experimental Protocol: Synthesis of a 2-Chloro-5-methylpyridine-3-carbaldehyde Imine

The related compound, 2-chloro-5-methylpyridine-3-carbaldehyde, is a valuable intermediate for synthesizing imines (Schiff bases), which have a wide range of biological activities. The following is a general procedure for such a reaction.

Objective: To synthesize an imine from 2-chloro-5-methylpyridine-3-carbaldehyde and a primary amine.

Materials:

- 2-Chloro-5-methylpyridine-3-carbaldehyde
- A primary amine (e.g., aniline)
- Ethanol (as solvent)
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve 1 equivalent of 2-chloro-5-methylpyridine-3-carbaldehyde in a minimal amount of ethanol in a round-bottom flask.
- Add 1 equivalent of the primary amine to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).



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Caption: Experimental Workflow for Imine Synthesis.

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